4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3INO It is a derivative of pyridine, characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to the pyridine ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Biochemical Analysis
Biochemical Properties
4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique structural features. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, this compound can bind to proteins and alter their conformation, affecting their function. The interactions with these biomolecules are primarily through hydrophobic interactions and halogen bonding .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. It has been observed to affect gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with cytochrome P450 can lead to the inhibition of drug metabolism. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to irreversible modifications. These interactions can result in changes in protein function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant changes in enzyme activity and metabolic processes. Toxicity studies have indicated that very high doses of this compound can cause adverse effects, including liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can exert its effects on protein function and cellular metabolism. Post-translational modifications and targeting signals can also influence its localization within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-iodopyridine and trifluoroacetic acid.
Reaction with Trifluoroacetic Acid: 2-bromo-4-iodopyridine reacts with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine.
Substitution Reaction: In the presence of a base catalyst, 2-bromo-4-iodo-1-trifluoromethylpyridine undergoes a substitution reaction with sodium iodide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the trifluoromethyl group can undergo reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide, potassium carbonate, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes, acids.
Reduction Products: Alcohols, alkanes.
Coupling Products: Biaryl compounds, styrenes.
Scientific Research Applications
4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Comparison with Similar Compounds
4-Iodo-2-(trifluoromethyl)pyridine: Lacks the methoxy group, resulting in different reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in agrochemical synthesis, with different substitution patterns affecting its chemical behavior.
4-Iodo-3-(trifluoromethyl)pyridine: Similar structure but without the methoxy group, leading to variations in its chemical and biological properties.
Uniqueness: 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the combination of iodine, methoxy, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-5(7(8,9)10)4(11)2-3-12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZIYMXZQAIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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